PPARα Binding Affinity and Functional Potency vs. Fenofibric Acid
In a human PPARα scintillation proximity assay, 2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid bound PPARα with a Ki of 35 nM and activated the receptor with an EC₅₀ of 2,200 nM [1]. By comparison, the structurally distinct fenofibric acid (CAS 42017-89-0), which contains a 4-chlorobenzoyl substituent, exhibits a substantially higher PPARα EC₅₀ of 22,400 nM (22.4 µM) . This represents an approximately 10-fold greater functional potency at PPARα for the target compound relative to fenofibric acid under comparable in vitro conditions.
Fenofibric acid: EC₅₀ 22,400 nM
| Evidence Dimension | Human PPARα functional activation (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 2,200 nM (2.2 µM); Ki = 35 nM |
| Comparator Or Baseline | Fenofibric acid (CAS 42017-89-0): EC₅₀ = 22,400 nM (22.4 µM) |
| Quantified Difference | ~10-fold lower EC₅₀ (greater potency) for target compound |
| Conditions | Human PPARα scintillation proximity assay (BindingDB) vs. human PPARα-GAL4 reporter assay in HEK293 cells (MedChemExpress) |
Why This Matters
Higher PPARα potency may enable lower dosing in cell-based lipid metabolism models and reduce off-target engagement at other PPAR subtypes, which is critical for researchers studying selective PPARα-driven gene regulation.
- [1] BindingDB. BDBM29871: EC₅₀ = 2.20E+3 nM, Ki = 35 nM for human PPARα. http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=lidec50&monomerid=29871 (accessed 2026-04-25). View Source
